2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide
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Overview
Description
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules, and a pyrazole moiety, which is often associated with various pharmacological properties.
Preparation Methods
The synthesis of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Indole and Pyrazole Units: The final step involves the coupling of the indole and pyrazole units through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Chemical Reactions Analysis
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, resulting in the formation of amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. The pyrazole moiety can interact with enzymes, inhibiting their catalytic activity. These interactions lead to the modulation of various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide can be compared with other indole and pyrazole derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Pyrazole-3-carboxylic acid: A compound with potential anti-inflammatory and anticancer activities.
The uniqueness of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide lies in its combined indole and pyrazole structures, which confer a unique set of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)10-21-9-7-13-14(21)4-3-5-15(13)23-11-17(22)19-16-6-8-18-20-16/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
KJFPEYZZXYEHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=NN3 |
Origin of Product |
United States |
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